

Application Note: HPLC Purity Determination of 6-Methoxy-1,5-naphthyridin-4-ol

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Compound of Interest

Compound Name: 6-Methoxy-1,5-naphthyridin-4-ol

Cat. No.: B1312718

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Introduction

6-Methoxy-1,5-naphthyridin-4-ol (CAS No. 23443-25-6) is a heterocyclic organic compound. [1][2] As a derivative of the 1,5-naphthyridine scaffold, it serves as a valuable building block in medicinal chemistry and drug development. The purity of such intermediates is critical as impurities can affect the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This application note describes a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **6-Methoxy-1,5-naphthyridin-4-ol** purity.

Principle of the Method

The method utilizes reversed-phase chromatography, where the separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mixture of acidified water and acetonitrile ensures the effective separation of the main compound from potential impurities and degradation products, which may have a wide range of polarities.[3] The use of an acid, such as formic acid, in the mobile phase helps to achieve sharp, symmetrical peaks by minimizing interactions with residual silanols on the stationary phase. Detection is performed using a UV detector, as aromatic moieties provide strong chromophores.[3]

Experimental Protocols

Apparatus and Materials

- Apparatus:
 - HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
 - Data acquisition and processing software.
 - Analytical balance.
 - Volumetric flasks and pipettes.
 - Ultrasonic bath.
 - Syringe filters (0.45 µm).
- Reagents and Materials:
 - **6-Methoxy-1,5-naphthyridin-4-ol** reference standard.
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade or purified).
 - Formic acid (LC-MS grade or equivalent).

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

| Parameter | Condition |
|--------------------|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18.1-22 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 22 minutes |

Preparation of Solutions

- Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is used as the diluent.
- Standard Solution Preparation (0.1 mg/mL):
 - Accurately weigh approximately 10 mg of **6-Methoxy-1,5-naphthyridin-4-ol** reference standard.
 - Transfer it into a 100 mL volumetric flask.
 - Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
 - Allow the solution to cool to room temperature.
 - Make up the volume to 100 mL with the diluent and mix well.
- Sample Solution Preparation (0.5 mg/mL):
 - Accurately weigh approximately 25 mg of the **6-Methoxy-1,5-naphthyridin-4-ol** sample.

- Transfer it into a 50 mL volumetric flask.
- Follow steps 3-5 from the standard solution preparation.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability and Analysis

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Perform five replicate injections of the Standard Solution.
- The system is deemed suitable for use if the criteria in the data table below are met.
- Inject the Sample Solution in duplicate.
- Identify the peak for **6-Methoxy-1,5-naphthyridin-4-ol** in the sample chromatogram based on the retention time of the standard.

Calculation of Purity

The purity of the sample is calculated using the area normalization method with the following formula:

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

Data Presentation

The following tables present hypothetical data for system suitability and a sample purity analysis to illustrate expected results.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Result (Hypothetical) |
|--------------------------------|---------------------|-----------------------|
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 8500 |
| % RSD for Peak Area (n=5) | $\leq 2.0\%$ | 0.45% |
| % RSD for Retention Time (n=5) | $\leq 1.0\%$ | 0.12% |

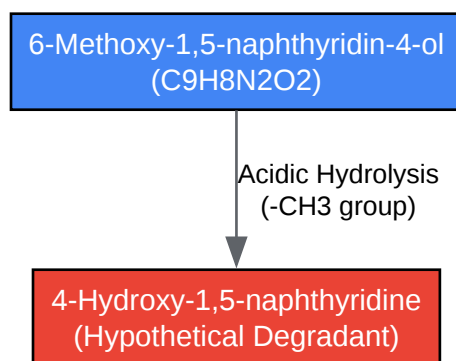
Table 2: Sample Purity Analysis Results (Hypothetical)

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
|-------------------|----------------------|-------------------|--------|
| Impurity 1 | 4.21 | 15,430 | 0.08% |
| Main Analyte | 8.55 | 19,250,100 | 99.81% |
| Impurity 2 | 11.78 | 21,200 | 0.11% |
| Total | - | 19,286,730 | 100% |
| Calculated Purity | - | - | 99.81% |

Visualizations

The following diagrams illustrate the experimental workflow and a potential degradation pathway for the analyte.

Caption: Experimental workflow for HPLC purity analysis.



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Caption: Potential degradation pathway under acidic conditions.

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References

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